molecular formula C14H23N3O2 B12918189 N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide CAS No. 62347-80-2

N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide

Cat. No.: B12918189
CAS No.: 62347-80-2
M. Wt: 265.35 g/mol
InChI Key: LHKXETICIPQIRW-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction. One common method is the reaction of amidoximes with organic nitriles in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) in a solvent like dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be adjusted to meet industrial standards for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a bioisostere for amides and esters, providing higher hydrolytic and metabolic stability . This stability allows the compound to effectively bind to and inhibit target enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62347-80-2

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

N-butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C14H23N3O2/c1-3-5-7-12-15-14(19-16-12)17(10-6-4-2)13(18)11-8-9-11/h11H,3-10H2,1-2H3

InChI Key

LHKXETICIPQIRW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC(=N1)N(CCCC)C(=O)C2CC2

Origin of Product

United States

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